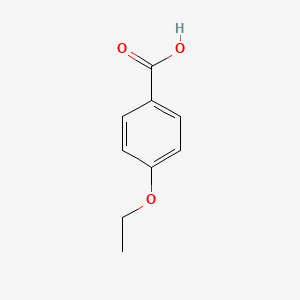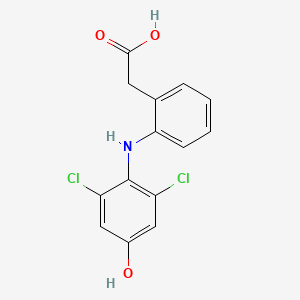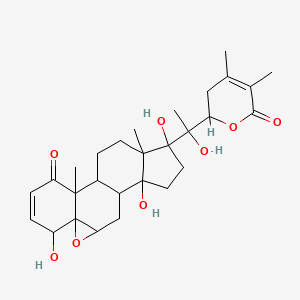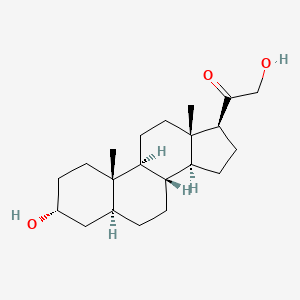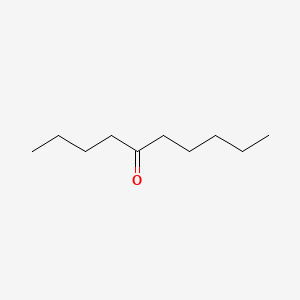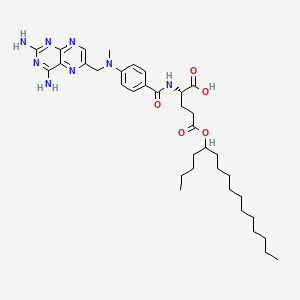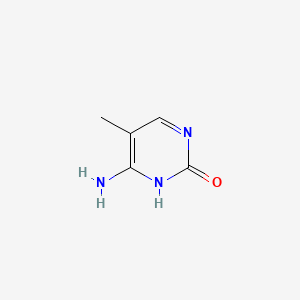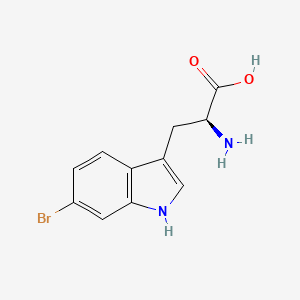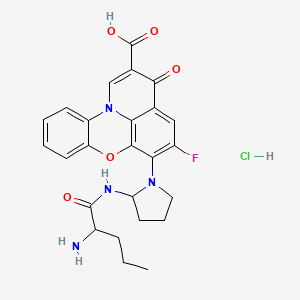
3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-((2-amino-1-oxopentyl)amino)-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A 74932 is an inhibitor of DNA topoisomerases. It is a quinolone antibacterial agentand inhibitor of topoisomerase II enzyme. A-74932 possesses good activity in vivo against both systemic tumour and subcutaneously implanted murine solid tumours as well as human tumour xenografts.
Aplicaciones Científicas De Investigación
Antibacterial Properties
The compound's derivatives have been studied for their antibacterial properties. For instance, pyridonecarboxylic acids, closely related to this compound, have been found effective as antibacterial agents, especially against Gram-positive and Gram-negative pathogens. The study of these derivatives' structure-activity relationships has revealed their significant antibacterial potential (Cecchetti et al., 1987).
Anti-Inflammatory and Analgesic Effects
Some derivatives of this compound, specifically in the family of 1,2-dihydro-1-oxopyrrolo[3,2,1-kl]phenoxazine, have demonstrated dual inhibitory effects on cyclooxygenase and 5-lipoxygenase pathways. This inhibition is crucial in arachidonic acid metabolism and has shown potential for anti-inflammatory and analgesic applications (Mylari et al., 1990).
Antimicrobial and Antimycobacterial Activities
Derivatives of this compound have also been tested for antimicrobial and antimycobacterial activities. Specific compounds within this chemical family have shown effectiveness against organisms like Staphylococcus aureus, Mycobacterium luteum, and various mycobacterial strains. These findings point to the potential use of these compounds in treating infectious diseases (Mickevičienė et al., 2015).
Potential in Reducing Superoxide Anion
There has been research indicating that derivatives of this compound could be effective in generating superoxide anion, particularly when photoinduced. This finding could have implications in fields like photochemistry and cellular biology (Nishikimi et al., 1978).
Propiedades
Número CAS |
148201-60-9 |
|---|---|
Nombre del producto |
3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-((2-amino-1-oxopentyl)amino)-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride |
Fórmula molecular |
C25H26ClFN4O5 |
Peso molecular |
516.9 g/mol |
Nombre IUPAC |
10-[2-(2-aminopentanoylamino)pyrrolidin-1-yl]-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C25H25FN4O5.ClH/c1-2-6-16(27)24(32)28-19-9-5-10-29(19)21-15(26)11-13-20-23(21)35-18-8-4-3-7-17(18)30(20)12-14(22(13)31)25(33)34;/h3-4,7-8,11-12,16,19H,2,5-6,9-10,27H2,1H3,(H,28,32)(H,33,34);1H |
Clave InChI |
UFBYBJURMXBKFU-VWJDFLIZSA-N |
SMILES |
CCCC(C(=O)NC1CCCN1C2=C(C=C3C4=C2OC5=CC=CC=C5N4C=C(C3=O)C(=O)O)F)N.Cl |
SMILES canónico |
CCCC(C(=O)NC1CCCN1C2=C(C=C3C4=C2OC5=CC=CC=C5N4C=C(C3=O)C(=O)O)F)N.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
A 74932; A-74932; A74932 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



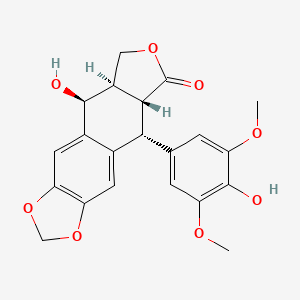
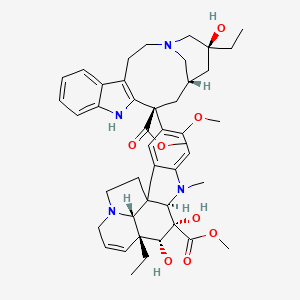
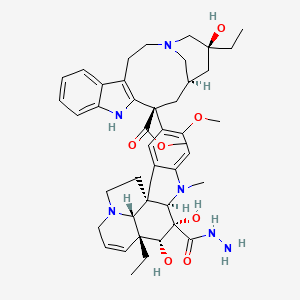
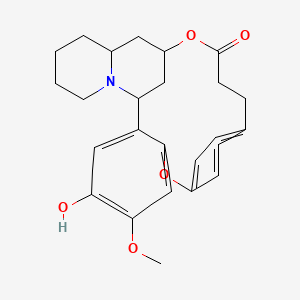
![[4-(Diethoxy-phosphorylamino)-butyl]-phosphoramidic acid diethyl ester](/img/structure/B1664169.png)
